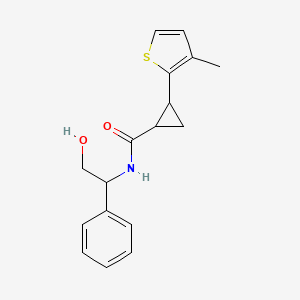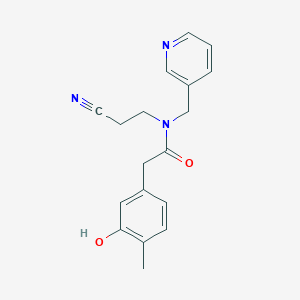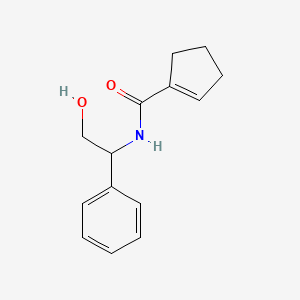![molecular formula C18H21N3O3 B7642518 N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CPP-115, is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-115 has been shown to have a range of interesting properties, including the ability to modulate the activity of a key enzyme in the brain called GABA aminotransferase. In
作用机制
The mechanism of action of N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide involves the inhibition of GABA aminotransferase. This enzyme is responsible for breaking down GABA, which is a key neurotransmitter in the brain. By inhibiting GABA aminotransferase, this compound can increase the levels of GABA in the brain, leading to changes in neuronal activity and behavior. This mechanism of action has been demonstrated in a number of in vitro and in vivo studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include changes in locomotor activity, anxiety-like behavior, and seizure susceptibility. This compound has also been shown to increase the levels of GABA in the brain, which can affect neuronal activity and behavior.
实验室实验的优点和局限性
One of the advantages of using N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide in lab experiments is that it is a highly specific inhibitor of GABA aminotransferase. This means that it can be used to investigate the role of this enzyme in the brain without affecting other pathways or systems. However, there are also some limitations to using this compound in lab experiments. For example, the compound is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. In addition, the compound has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
未来方向
There are a number of future directions for research on N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide. One area of interest is the potential use of the compound in the treatment of neurological disorders such as epilepsy and anxiety disorders. Another area of research involves the development of new analogs of this compound that may have improved pharmacological properties. Finally, there is also interest in using this compound as a tool to investigate the role of GABA aminotransferase in other systems, such as the immune system and the gut microbiome.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has a complex synthesis method and a mechanism of action that involves the inhibition of GABA aminotransferase. This compound has a range of interesting biochemical and physiological effects, and is a useful tool for investigating the role of this enzyme in the brain. While there are some limitations to using this compound in lab experiments, there are also a number of future directions for research on this compound.
合成方法
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of 3-(hydroxymethyl)piperidine-1-carboxylic acid with 3-nitrobenzoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-pyrrolecarboxamide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of technical expertise.
科学研究应用
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to investigate the role of GABA aminotransferase in the brain. This enzyme is involved in the metabolism of the neurotransmitter GABA, which plays a critical role in regulating neuronal activity. By modulating the activity of GABA aminotransferase, this compound has the potential to affect GABA levels in the brain, leading to changes in neuronal activity and behavior.
属性
IUPAC Name |
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-12-13-4-3-9-21(11-13)18(24)14-5-1-6-15(10-14)20-17(23)16-7-2-8-19-16/h1-2,5-8,10,13,19,22H,3-4,9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILDZOBHQDBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CN3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)
![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)

![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)

![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)
